Plasma Erosion Resistance: YF3 Coatings Generate Fewer Contaminant Particles Than Y2O3
YF3 coatings demonstrate superior erosion resistance in fluorocarbon plasma environments compared to Y2O3 coatings. In a direct head-to-head comparison using CF4/O2 plasma in a mass-production chamber, YF3 coatings resulted in significantly fewer contaminant nanoparticles on the wafer surface [1]. This is attributed to the formation of a strongly fluorinated Y-F bond on the etched YF3 surface, as confirmed by X-ray photoelectron spectroscopy (XPS) [2]. The oxyfluorinated layer formed on Y2O3 and YF3 after plasma exposure was measured at 5.2 nm and 6.8 nm, respectively [3].
| Evidence Dimension | Plasma erosion resistance and particle contamination |
|---|---|
| Target Compound Data | YF3 coating: Fewer contamination particles; Strong Y-F bonding observed on etched surface |
| Comparator Or Baseline | Y2O3 coating: Higher particle generation; Oxyfluorinated layer thickness of 5.2 nm |
| Quantified Difference | YF3 is a 'more erosion-resistant material' with 'fewer contamination particles' than Y2O3 (qualitative but conclusive); YF3 oxyfluorinated layer: 6.8 nm vs. Y2O3: 5.2 nm |
| Conditions | Atmospheric plasma spraying (APS) coatings; CF4/O2 plasma; 12-inch wafer production environment |
Why This Matters
This reduced particle contamination directly translates to higher semiconductor device yields and less process drift, making YF3 a strategically superior choice for protective coatings in plasma etching chambers.
- [1] Lin, T.-K., et al. Comparison of Erosion Behavior and Particle Contamination in Mass-Production CF4/O2 Plasma Chambers Using Y2O3 and YF3 Protective Coatings. Nanomaterials 2017, 7(7), 183. View Source
- [2] Lin, T.-K., et al. Comparison of Erosion Behavior and Particle Contamination in Mass-Production CF4/O2 Plasma Chambers Using Y2O3 and YF3 Protective Coatings. Nanomaterials 2017, 7(7), 183. View Source
- [3] Lin, T.-K., et al. Comparison of Erosion Behavior and Particle Contamination in Mass-Production CF4/O2 Plasma Chambers Using Y2O3 and YF3 Protective Coatings. Nanomaterials 2017, 7(7), 183. View Source
